molecular formula C8H8N2O B3395974 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile CAS No. 7497-35-0

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile

Cat. No. B3395974
CAS RN: 7497-35-0
M. Wt: 148.16 g/mol
InChI Key: YQSTWPFLCGVPPB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO is a versatile compound that can be used as a spin trap for free radicals, an antioxidant, and a probe for studying oxidative stress and reactive oxygen species (ROS) in biological systems.

Mechanism Of Action

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile and free radicals results in the formation of a nitroxide radical, which can be detected by EPR spectroscopy. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been shown to trap a variety of free radicals, including superoxide, hydroxyl radicals, and peroxynitrite.

Biochemical And Physiological Effects

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been shown to have antioxidant properties and to protect against oxidative stress and ROS-induced damage in a variety of biological systems. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been shown to protect against ischemia-reperfusion injury in the heart, liver, and kidney, and to protect against oxidative stress-induced damage in the brain and spinal cord.

Advantages And Limitations For Lab Experiments

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a stable compound that can be easily synthesized and stored. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a versatile compound that can be used as a spin trap, an antioxidant, and a probe for studying oxidative stress and ROS in biological systems. However, 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has some limitations. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can react with other compounds in biological systems, which can interfere with the detection of free radicals. In addition, 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can be toxic at high concentrations.

Future Directions

There are many future directions for the use of 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile in scientific research. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can be used to study the role of ROS in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can also be used to study the effects of antioxidants and other compounds on oxidative stress and ROS-induced damage in biological systems. In addition, 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can be used to develop new therapies for diseases that are associated with oxidative stress and ROS-induced damage.

Scientific Research Applications

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been widely used in scientific research to study oxidative stress and ROS in biological systems. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a spin trap that reacts with free radicals to form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been used to study ROS production in a variety of biological systems, including cells, tissues, and organs.

properties

IUPAC Name

4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(2)10(11)5-8(6)4-9/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSTWPFLCGVPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1C#N)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407707
Record name 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile

CAS RN

7497-35-0
Record name NSC405089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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